Scaffold-Level Differentiation: 2-Azapurine Core Confers Altered Hydrogen-Bonding Capacity Versus 9-Cyclopentyladenine (Purine)
The imidazo[4,5-d][1,2,3]triazine (2-azapurine) scaffold of the target compound differs from the purine scaffold of 9-cyclopentyladenine (9-CP-Ade, CAS 715-91-3) by substitution of C-2 with a nitrogen atom. This single-atom modification increases the hydrogen-bond acceptor count at the heterocyclic core from 4 (purine) to 5 (2-azapurine) and introduces an additional nitrogen lone pair at a position critical for Watson-Crick base-pairing interactions and enzyme active-site recognition [1]. In enzymological studies with 2-azapurine nucleosides, this scaffold alteration was sufficient to change substrate specificity: 2-azaadenosine was a good substrate for adenosine kinase and adenosine deaminase, but the metabolic products and cytotoxicity profile differed substantially from adenosine [2]. For the aglycone (free base) form, the 2-aza modification eliminates the possibility of deamination at C-2, a major metabolic pathway for adenine-based compounds, and is predicted to alter hydrogen bonding with kinase hinge regions [3].
| Evidence Dimension | Hydrogen-bond acceptor count at heterocyclic core |
|---|---|
| Target Compound Data | 5 H-bond acceptors (imidazo[4,5-d][1,2,3]triazine core) |
| Comparator Or Baseline | 9-Cyclopentyladenine (9-CP-Ade, CAS 715-91-3): 4 H-bond acceptors (purine core) |
| Quantified Difference | 1 additional H-bond acceptor; C-2 → N substitution eliminates C-2 deamination susceptibility (qualitative) |
| Conditions | Structural comparison based on 2D chemical structure analysis; enzymological inference from 2-azapurine nucleoside literature |
Why This Matters
The additional H-bond acceptor and altered metabolic vulnerability at the C-2 position are non-trivial for target engagement selectivity, meaning procurement of 9-CP-Ade as a 'close analog' will yield a compound with a fundamentally different pharmacophore and metabolic fate.
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